2-amino-6-bromobenzoic acid HCl
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Overview
Description
2-amino-6-bromobenzoic acid hydrochloride is a chemical compound with the molecular formula C7H7BrClNO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 on the benzene ring are replaced by an amino group and a bromine atom, respectively. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-amino-6-bromobenzoic acid hydrochloride can be synthesized through several methods. One common method involves the bromination of 2-amino benzoic acid. The reaction typically involves the use of bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective bromination at the 6-position of the benzene ring.
Another method involves the Suzuki-Miyaura coupling reaction, where 2-amino-6-bromobenzoic acid is synthesized by coupling 2-amino benzoic acid with a suitable boronic acid derivative in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of 2-amino-6-bromobenzoic acid hydrochloride often involves large-scale bromination reactions. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, concentration of reactants, and reaction time, are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
2-amino-6-bromobenzoic acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxides, or amines. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used. The reactions are carried out under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reactions are typically carried out in anhydrous solvents under inert atmosphere.
Major Products Formed
Substitution Reactions: Products include substituted benzoic acids with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include nitro or nitroso derivatives of 2-amino-6-bromobenzoic acid.
Reduction Reactions: Products include reduced amines or other reduced derivatives of the compound.
Scientific Research Applications
2-amino-6-bromobenzoic acid hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-amino-6-bromobenzoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding interactions. These interactions can affect the activity of enzymes and other proteins, leading to changes in biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
2-amino-6-chlorobenzoic acid: Similar in structure but with a chlorine atom instead of bromine. It has different reactivity and applications.
2-amino-3-bromobenzoic acid: The bromine atom is at the 3-position instead of the 6-position, leading to different chemical properties and reactivity.
2-amino-4-bromobenzoic acid: The bromine atom is at the 4-position, resulting in different substitution patterns and reactivity.
Uniqueness
2-amino-6-bromobenzoic acid hydrochloride is unique due to its specific substitution pattern, which allows for selective reactions and interactions. The presence of both amino and bromine groups provides versatility in chemical synthesis and biological applications .
Properties
IUPAC Name |
2-amino-6-bromobenzoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2.ClH/c8-4-2-1-3-5(9)6(4)7(10)11;/h1-3H,9H2,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGBDUKABFDVOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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